molecular formula C9H12N2 B11766270 N-(cyclopropylmethyl)pyridin-4-amine

N-(cyclopropylmethyl)pyridin-4-amine

Cat. No.: B11766270
M. Wt: 148.20 g/mol
InChI Key: UOKWSTGIEPRIIN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)pyridin-4-amine is an organic compound with the molecular formula C9H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyridin-4-amine attacks the cyclopropylmethyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-(cyclopropylmethyl)pyridin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various N-substituted pyridin-4-amines.

Scientific Research Applications

N-(cyclopropylmethyl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(cyclopropylmethyl)pyridin-4-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)pyridin-4-amine

InChI

InChI=1S/C9H12N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h3-6,8H,1-2,7H2,(H,10,11)

InChI Key

UOKWSTGIEPRIIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=NC=C2

Origin of Product

United States

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